

XMD16-5: An In-Depth Technical Guide to a Potent TNK2 Inhibitor

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Compound of Interest		
Compound Name:	XMD16-5	
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Abstract

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), is a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of TNK2 signaling is associated with the pathogenesis of multiple cancers, making it a compelling target for therapeutic intervention.[1] [2] **XMD16-5** is a potent and selective small molecule inhibitor of TNK2. This technical guide provides a comprehensive overview of **XMD16-5**, including its chemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Introduction to TNK2 (ACK1) and its Role in Cancer

TNK2 is a multi-domain non-receptor tyrosine kinase that acts as a crucial signaling node downstream of several receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR. [1][3] It is the only kinase known to possess a Src homology 3 (SH3) domain C-terminal to its kinase domain.[3] TNK2 signaling is complex and multifaceted, influencing key cellular pathways that are often hyperactivated in cancer.

Oncogenic signaling by TNK2 is driven by various mechanisms, including gene amplification, mutations, and overexpression, which have been observed in a range of malignancies such as



breast, prostate, lung, and ovarian cancers.[3] Activated TNK2 can promote cancer progression through several downstream effects:

- Activation of Pro-Survival Pathways: TNK2 can directly phosphorylate and activate AKT at Tyr176, a critical mediator of cell survival, in a PI3K-independent manner.[1][3] This activation helps cancer cells to evade apoptosis.
- Hormone Receptor Regulation: In hormone-dependent cancers, TNK2 can regulate the
 activity of the Androgen Receptor (AR) in prostate cancer and the Estrogen Receptor (ER) in
 breast cancer, contributing to therapy resistance.[4]
- Modulation of Receptor Tyrosine Kinase Signaling: TNK2 interacts with and modulates the signaling of various RTKs, influencing pathways that control cell growth and proliferation.[2]

Given its central role in driving oncogenesis, the development of potent and selective TNK2 inhibitors like **XMD16-5** represents a promising therapeutic strategy for a variety of cancers.

XMD16-5: Chemical Properties and In Vitro Potency

XMD16-5 is a small molecule inhibitor designed to target the kinase activity of TNK2. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-11-methyl-5,11-dihydro-6H-pyrimido[4,5-b][1] [5]benzodiazepin-6-one
Molecular Formula	C23H24N6O2
Molecular Weight	416.48 g/mol
CAS Number	1345098-78-3
Appearance	Crystalline solid
Solubility	Soluble in DMSO



XMD16-5 has demonstrated potent inhibitory activity against mutant forms of TNK2, which are found in certain cancers. The in vitro inhibitory concentrations (IC50) are presented in the following table.

Target	IC50 (nM)
TNK2 (D163E mutant)	16
TNK2 (R806Q mutant)	77

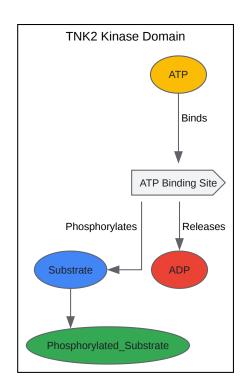
Data sourced from publicly available information.[6][7]

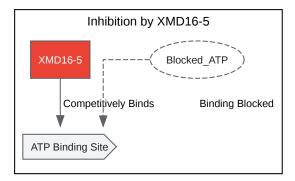
Mechanism of Action

XMD16-5 exerts its inhibitory effect by targeting the ATP-binding site of the TNK2 kinase domain. By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This blockade of phosphorylation effectively inhibits the kinase activity of TNK2, leading to the downregulation of its downstream signaling pathways. A key demonstrated effect of **XMD16-5** is the potent inhibition of TNK2 auto-phosphorylation, a critical step in its activation.[6][8]

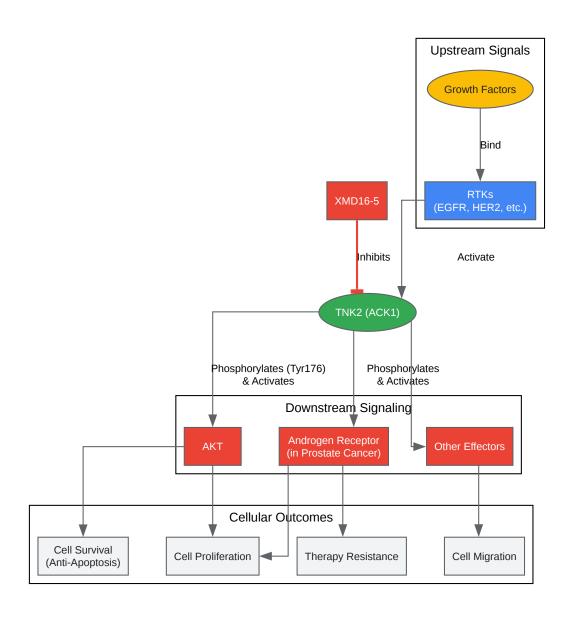
The following diagram illustrates the proposed mechanism of action of **XMD16-5**.



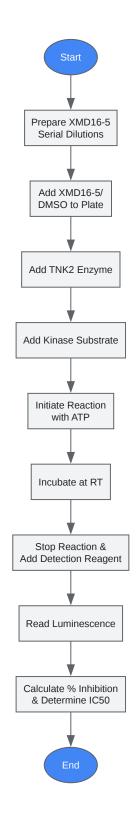


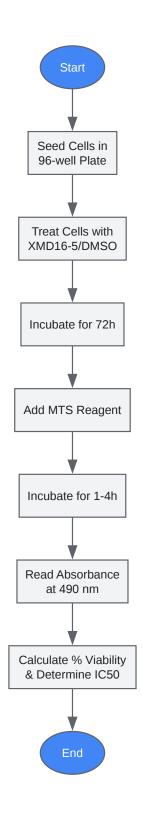




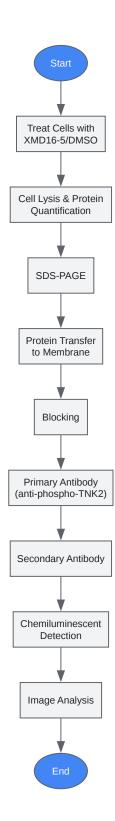












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